molecular formula C19H21F2N5O2 B10939345 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine CAS No. 1174846-99-1

4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine

Cat. No.: B10939345
CAS No.: 1174846-99-1
M. Wt: 389.4 g/mol
InChI Key: KQWPVPAANKLTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidinamine derivative featuring a difluoromethyl group at the 4-position, a 3,4-dimethoxyphenyl substituent at the 6-position, and a 2-(5-methyl-1H-pyrazol-1-yl)ethylamine moiety at the N-position. The 3,4-dimethoxyphenyl group enhances lipophilicity, while the difluoromethyl group may improve metabolic stability compared to non-fluorinated analogs.

Properties

CAS No.

1174846-99-1

Molecular Formula

C19H21F2N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methylpyrazol-1-yl)ethyl]pyrimidin-2-amine

InChI

InChI=1S/C19H21F2N5O2/c1-12-6-7-23-26(12)9-8-22-19-24-14(11-15(25-19)18(20)21)13-4-5-16(27-2)17(10-13)28-3/h4-7,10-11,18H,8-9H2,1-3H3,(H,22,24,25)

InChI Key

KQWPVPAANKLTLG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCNC2=NC(=CC(=N2)C(F)F)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

5-Methyl-1H-pyrazole is prepared by cyclocondensation of acetylacetone with hydrazine hydrate in ethanol under reflux (85% yield). Methylation at the 1-position uses methyl iodide and K₂CO₃ in DMF (90% yield).

Ethylamine Linker Attachment

Bromination of ethanolamine with PBr₃ yields 2-bromoethylamine hydrobromide, which reacts with 5-methyl-1H-pyrazole in acetonitrile at 50°C to form 2-(5-methyl-1H-pyrazol-1-yl)ethylamine (68% yield).

Final Coupling to Pyrimidine

The amine side chain is coupled to the pyrimidine core using EDC/HOBt in dichloromethane. Optimized conditions include 1.2 equiv of EDC, 0.1 equiv DMAP, and 24 h reaction time at 25°C, yielding 82% of the target compound.

Integrated Synthetic Pathway

A consolidated route combines these steps:

  • Pyrimidine Core : Pd-catalyzed C–H arylation forms 6-(3,4-dimethoxyphenyl)pyrimidin-2-amine.

  • Difluoromethylation : TMSOCF₂SO₃ introduces –CF₂H at position 4.

  • Side-Chain Coupling : EDC-mediated amide bond formation attaches 2-(5-methyl-1H-pyrazol-1-yl)ethylamine.

Overall Yield : 32% (four steps).

Analytical Characterization

Critical data for validation include:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 3H, aryl-H), 6.15 (t, J = 56 Hz, 1H, CF₂H), 4.25 (t, J = 6 Hz, 2H, NCH₂), 3.90 (s, 6H, OCH₃).

  • HPLC Purity : 98.5% (C18 column, MeCN/H₂O = 70:30).

Challenges and Optimization

  • Regioselectivity : Competing substitution at pyrimidine positions 2 and 4 is mitigated using bulky bases (e.g., DBU).

  • Side-Chain Stability : The ethylamine linker is prone to elimination; using Boc-protected intermediates improves stability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds.

Scientific Research Applications

Antitumor Properties

Research indicates that compounds with similar structures exhibit significant antitumor activities. For instance, derivatives of pyrimidine have been reported to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. In studies, compounds structurally related to 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine showed potent inhibition of tumor growth and metastasis in preclinical models .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties. Similar pyrimidine derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi. The incorporation of different substituents can enhance their activity against resistant strains .

In Vivo Studies

In vivo studies involving similar pyrimidine derivatives have shown promising results in mouse models of cancer. For example:

  • A study demonstrated that a related compound significantly reduced tumor size and improved survival rates in melanoma models by inhibiting angiogenesis through VEGFR-2 blockade .

Clinical Trials

While specific clinical trials for this compound are not yet available, the encouraging results from related compounds suggest a potential pathway for future clinical applications.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHOXYPHENYL)-2-PYRIMIDINYL]-N-[2-(5-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl and dimethoxyphenyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

Table 1: Key Substituents and Their Implications
Compound Name 4-Position 6-Position N-Substituent Potential Application
Target Compound Difluoromethyl 3,4-Dimethoxyphenyl 2-(5-Methyl-1H-pyrazol-1-yl)ethyl Agrochemical/Pharma
Diflumetorim () Chloro 4-(Difluoromethoxy)phenyl 1-(4-(Difluoromethoxy)phenyl)propyl Pesticide
Pyrimidifen () Chloro Ethyl 2-(4-(2-Ethoxyethyl)-2,3-dimethylphenoxy)ethyl Pesticide
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine () 3-Pyridyl Methyl 5-Amino-2-methylphenyl Pharma Research

Key Observations :

  • Fluorine Impact : The target compound’s difluoromethyl group may enhance oxidative stability compared to chloro or ethyl substituents in diflumetorim and pyrimidifen .
  • N-Substituent Diversity: The pyrazole-ethylamine chain in the target compound introduces hydrogen-bonding capability, contrasting with the propyl or phenoxyethyl groups in pesticidal analogs .

Biological Activity

The compound 4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-2-pyrimidinamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C19_{19}H20_{20}F2_{2}N4_{4}O2_{2}
  • Molecular Weight : 368.39 g/mol
  • CAS Number : Not specifically listed in the search results, but can be identified through its chemical structure.

The biological activity of this compound is believed to be associated with its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and proliferative pathways. The presence of the difluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

1. Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For example, compounds with similar structures have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study :
A derivative with a similar structure was evaluated for its cytotoxic effects on MCF-7 breast cancer cells, showing an IC50_{50} value of 0.08 µM, indicating potent antiproliferative activity .

2. Anti-inflammatory Properties

The compound's anti-inflammatory effects are noteworthy. Research has demonstrated that pyrimidine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Data Table: Anti-inflammatory Activity Comparison

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Dexamethasone76% (1 µM)86% (1 µM)
Test Compound61–85% (10 µM)76–93% (10 µM)

3. Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various bacterial strains. Pyrazole derivatives have been reported to exhibit significant antibacterial activity.

Case Study :
A related pyrazole derivative demonstrated effective inhibition against E. coli and S. aureus, suggesting that modifications in the side chains can enhance antimicrobial efficacy .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that the difluoromethyl group may influence metabolic stability and clearance rates. However, detailed toxicological profiles are necessary to ascertain safety.

Q & A

Q. What role do computational QSPR models play in predicting ADME properties?

  • Methodology :
  • QSPR Modeling : Train models on datasets (e.g., PubChem) to predict logP, CYP450 inhibition, and BBB permeability. Validate with experimental Caco-2 permeability assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.